molecular formula C7H4Cl2O2 B181256 3,5-Dichlorosalicylaldehyde CAS No. 90-60-8

3,5-Dichlorosalicylaldehyde

Cat. No. B181256
CAS RN: 90-60-8
M. Wt: 191.01 g/mol
InChI Key: FABVMBDCVAJXMB-UHFFFAOYSA-N
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Description

3,5-Dichlorosalicylaldehyde is an organic compound with the molecular formula C7H4Cl2O2 . It is a pale cream to yellow crystalline powder . It has been used in the preparation of Schiff base ligands and (RS)-3,5-dichloro-2-[[ (1-phenylethyl)imino]methyl]phenol .


Synthesis Analysis

3,5-Dichlorosalicylaldehyde has been used in the preparation of Schiff base ligands and (RS)-3,5-dichloro-2-[[ (1-phenylethyl)imino]methyl]phenol .


Molecular Structure Analysis

The 3,5-Dichlorosalicylaldehyde molecule contains a total of 15 bond(s). There are 11 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aromatic), and 1 aromatic hydroxyl(s) .


Chemical Reactions Analysis

3,5-Dichlorosalicylaldehyde has been used in the preparation of Schiff base ligands and (RS)-3,5-dichloro-2-[[ (1-phenylethyl)imino]methyl]phenol .


Physical And Chemical Properties Analysis

3,5-Dichlorosalicylaldehyde is a solid substance that appears as a light yellow powder . It is soluble in ethanol and methanol but insoluble in water . The melting point ranges from 91 to 94 °C .

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • c-Thioacylation by the Willgerodt-Kindler Reaction : 3,5-Dichlorosalicylaldehyde reacts with 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine in the presence of sulfur, leading to the formation of betaines rather than the expected C-thioacylated products. The structure of these betaines was established through X-ray diffraction analysis (Rajappa, Advani, & Kartha, 1984).

  • Synthesis of Dioxouranium(VI) Complexes : 3,5-Dichlorosalicylaldehyde forms stable solid complexes with dioxouranium(VI). These complexes have been characterized using various spectroscopic methods and their thermal stabilities have been studied (Şahin et al., 2009).

  • Nickel(III) Complexes Study : The electrochemical oxidation of [bis(3,5-dichlorosalicylaldehyde) ο-phenylenediiminato]nickel(II) in certain solvents results in the formation of a Ni(III) complex. This complex's properties were analyzed using electron paramagnetic resonance (EPR) (Castro & Freire, 1990).

Synthesis and Crystal Structure Analysis

  • Synthesis of Co(II) Complex : A complex of 3,5-Dichloro-salicylaldehyde hydrazone thiosemicarbazone with Co(II) was synthesized. Its structure was characterized by IR, elemental analysis, and X-ray single crystal diffraction (Yuan, 2010).

  • Antiproliferative Activities of Ruthenium Complexes : Ru(II) polypyridyl complexes, including those with 3,5-dichlorosalicylaldehyde, have been shown to possess enhanced cytotoxicity and induce cell cycle arrest in cancer cells (Shool et al., 2022).

Synthesis and Spectroscopy

  • Simple Synthesis Method : A method for synthesizing 3,5-dichlorosalicylaldehyde via a chlorination agent under specific reaction conditions was developed (Gao Wen-tao, 2012).

  • Infrared Spectra and UV-Induced Rotamerization : 3,5-Dichlorosalicylaldehyde's infrared spectra and its behavior upon UV irradiation were studied, revealing unique photochemical properties (Brito et al., 2022).

Application in Chemosensors

  • Chemosensor for Lead and Cysteine Detection : A half-salamo-based fluorescent chemosensor using 3,5-dichlorosalicylaldehyde was developed for the selective detection of Pb(II) ion and cysteine (Wang et al., 2020).

Electrochemical Studies

  • Tetradentate Ruthenium-Schiff Base Complexes : Complexes involving 3,5-dichlorosalicylaldehyde were studied for their electrochemical properties, offering insights into dioxygen activation and comparison with cytochrome P450 models (Ourari et al., 2011).

Safety And Hazards

3,5-Dichlorosalicylaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABVMBDCVAJXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059011
Record name Benzaldehyde, 3,5-dichloro-2-hydroxy-
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Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Dichlorosalicylaldehyde

CAS RN

90-60-8
Record name 3,5-Dichlorosalicylaldehyde
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Record name 3,5-Dichlorosalicylaldehyde
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Record name 3,5-Dichlorosalicylaldehyde
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Record name Benzaldehyde, 3,5-dichloro-2-hydroxy-
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Record name 3,5-dichlorosalicylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
718
Citations
NA Mathews, PMS Begum… - Applied Organometallic …, 2020 - Wiley Online Library
A 3,5‐dichlorosalicylaldehyde‐N 4 ‐cyclohexylthiosemicarbazone (C 14 H 16 Cl 2 N 3 OS) and its complexes [Zn(dsct)(phen)]·DMF (1), [Zn(dsct)(bipy)]·DMF (2), [Cu(dsct)(bipy)]·DMF (3…
Number of citations: 17 onlinelibrary.wiley.com
B Nikolova-Mladenova… - J Med Biolog …, 2016 - bioscience.scientific-journal.com
Salicylaldehyde benzoyl hydrazone (SBH) belongs to a class of hydrazones of the type R'-CH= N-NH-CO-R which possess a high antiproliferative activity. The common method for the …
YP Wang, YC Wang, X Zhang, JJ Zhang… - Journal of …, 2023 - Taylor & Francis
A mononuclear compound, [Co(L1) 2 (H 2 O)]·2H 2 O (1), where L1 = N,N-bis(3,5-dichlorosalicylidene)hydrazine, was synthesized under hydrothermal conditions. Note that L1 is …
Number of citations: 1 www.tandfonline.com
Y Wang, TT Jiang, J Sun, Y Han, W Yan… - Ni (II) Compounds … - papers.ssrn.com
Two new compounds namely [Zn (L1) phen] 31 and Ni (L1) phen (MeOH) 2 (L1= 3, 5-dichlorosalicylaldehyde thiosemicarbazone) were synthesized by the slow evaporation method at …
Number of citations: 0 papers.ssrn.com
GH Sheng, XS Cheng, ZL You… - Synthesis and Reactivity in …, 2015 - Taylor & Francis
A μ-oxido-bridged dinuclear iron(III) complex, [Fe 2 O(L 1 ) 2 (L 2 ) 2 ], where L 1 and L 2 are the deprotonated forms of 2,4-dichloro-6-[(2-morpholin-4-ylethylimino)methyl]phenol and 3,5…
Number of citations: 2 www.tandfonline.com
B De Castro, C Freire - Inorganic chemistry, 1990 - ACS Publications
The recognition that the less-common oxidation states of nickel, Ni (III) and Ni (I), play a crucial role in the activity of several hydrogenases, la, b of methylcoenzyme M reductase, lc, d …
Number of citations: 60 pubs.acs.org
N Özdemir, M Şahin, T Bal-Demirci, B Ülküseven - Polyhedron, 2011 - Elsevier
Two uranyl complexes having the composition [UO 2 (L)DMSO] were synthesized using salicyl- and 3,5-dichlorosalicylaldehyde-S-propyl-thiosemicarbazones as starting materials. The …
Number of citations: 39 www.sciencedirect.com
A Zianna, G Geromichalos, E Psoma… - Journal of Inorganic …, 2022 - Elsevier
Five Zn(II) complexes with 3,5–dichloro–salicylaldehyde (3,5–diCl–saloH) in the absence or presence of N,N′–donor co–ligands (2,2′–bipyridine, 1,10–phenanthroline, 2,9–dimethyl…
Number of citations: 12 www.sciencedirect.com
RGS Nigam, KC Pandya - Proceedings of the Indian Academy of Sciences …, 1949 - Springer
… The 3 ∶ 5-dichlorosalicylaldehyde gave the monoamide only once, in its condensation with benzenesulphonamide: for all the rest the-bis product was the usual rule. This may be one …
Number of citations: 5 link.springer.com
S Yamaguchi, K Uesugi - Analyst, 1985 - pubs.rsc.org
A method for the extraction-spectrophotometric determination of palladium with 3,5-dichlorosalicylaldehyde-4-phenyl-3-thiosemicarbazone (CSAPS) is described. The method is based …
Number of citations: 18 pubs.rsc.org

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